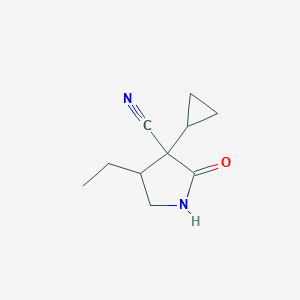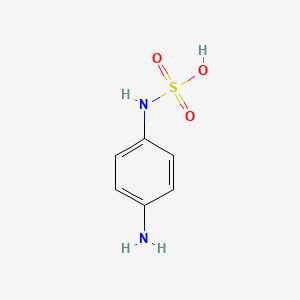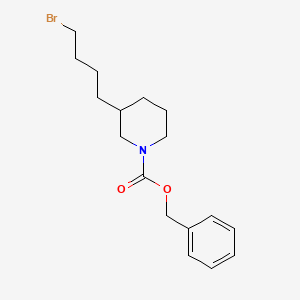![molecular formula C11H17O4P B8663852 Phosphonic acid, [(4-hydroxyphenyl)methyl]-, diethyl ester CAS No. 3173-38-4](/img/structure/B8663852.png)
Phosphonic acid, [(4-hydroxyphenyl)methyl]-, diethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phosphonic acid, [(4-hydroxyphenyl)methyl]-, diethyl ester is an organophosphorus compound known for its diverse applications in various fields, including chemistry, biology, and industry. This compound is characterized by the presence of a phosphonate group attached to a phenyl ring substituted with a hydroxyl group and a diethyl ester. It is commonly used as an intermediate in organic synthesis and as an additive in polymer production due to its antioxidant properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: Phosphonic acid, [(4-hydroxyphenyl)methyl]-, diethyl ester can be synthesized through a multi-step process involving the reaction of 2,6-di-tert-butylphenol with formaldehyde and dimethylamine to form 3,5-di-tert-butyl-4-hydroxybenzyl dimethylamine. This intermediate is then condensed with diethyl phosphite under nitrogen atmosphere at 75-80°C and 1-1.4 MPa pressure to yield the desired product .
Industrial Production Methods: In industrial settings, the synthesis of diethyl [(4-hydroxyphenyl)methyl]phosphonate typically involves large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common to achieve the desired product specifications.
Chemical Reactions Analysis
Types of Reactions: Phosphonic acid, [(4-hydroxyphenyl)methyl]-, diethyl ester undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The phosphonate group can be reduced to form phosphine derivatives.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Electrophilic reagents like bromine and chloromethane are employed under acidic or basic conditions.
Major Products Formed:
Oxidation: Formation of 4-hydroxybenzaldehyde or 4-hydroxyacetophenone.
Reduction: Formation of phosphine derivatives.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
Phosphonic acid, [(4-hydroxyphenyl)methyl]-, diethyl ester has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: Investigated for its potential as an antioxidant and its role in inhibiting oxidative stress in biological systems.
Medicine: Explored for its potential therapeutic applications, including anti-inflammatory and anticancer properties.
Industry: Utilized as an additive in polymer production to enhance thermal stability and as a flame retardant in various materials
Mechanism of Action
The mechanism of action of diethyl [(4-hydroxyphenyl)methyl]phosphonate involves its ability to act as an antioxidant by scavenging free radicals and inhibiting oxidative stress. The hydroxyl group on the phenyl ring plays a crucial role in this process by donating hydrogen atoms to neutralize reactive oxygen species. Additionally, the phosphonate group contributes to the compound’s stability and reactivity in various chemical and biological systems .
Comparison with Similar Compounds
- Diethyl (hydroxymethyl)phosphonate
- Dimethyl methylphosphonate
- Diethyl-4-methylbenzylphosphonate
Comparison: Phosphonic acid, [(4-hydroxyphenyl)methyl]-, diethyl ester is unique due to the presence of the hydroxyl group on the phenyl ring, which enhances its antioxidant properties compared to other similar compounds. Additionally, its specific structure allows for diverse applications in various fields, making it a versatile and valuable compound in scientific research and industrial applications .
Properties
CAS No. |
3173-38-4 |
|---|---|
Molecular Formula |
C11H17O4P |
Molecular Weight |
244.22 g/mol |
IUPAC Name |
4-(diethoxyphosphorylmethyl)phenol |
InChI |
InChI=1S/C11H17O4P/c1-3-14-16(13,15-4-2)9-10-5-7-11(12)8-6-10/h5-8,12H,3-4,9H2,1-2H3 |
InChI Key |
RNIILMHZBDEEDW-UHFFFAOYSA-N |
Canonical SMILES |
CCOP(=O)(CC1=CC=C(C=C1)O)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[(3-nitrophenyl)methyl]hydroxylamine](/img/structure/B8663773.png)
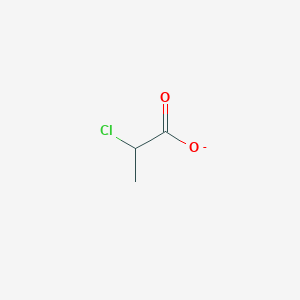
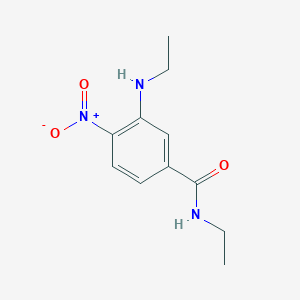
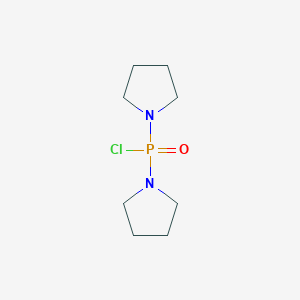
![Methyl (2E)-{[(2,4-dimethoxyphenyl)methyl]imino}acetate](/img/structure/B8663783.png)
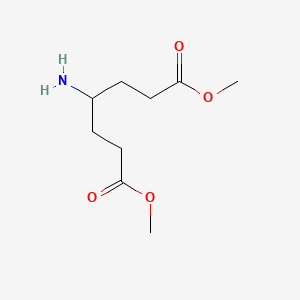
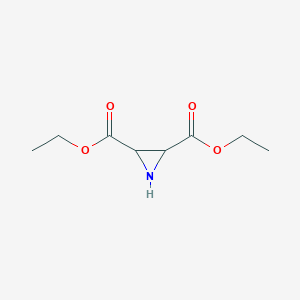
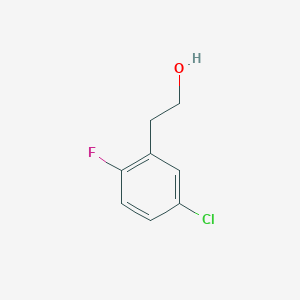
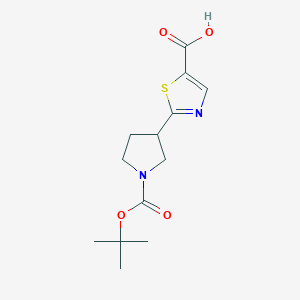
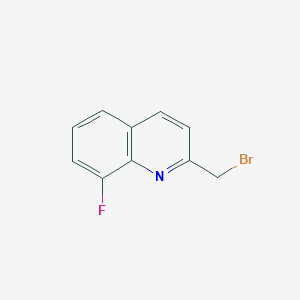
![Tert-butyl 10-(2-pyridyl)-11-oxa-3,8-diazaspiro[5.5]undecane-3-carboxylate](/img/structure/B8663836.png)
